Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone
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Overview
Description
Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O. This compound features a cyclopentyl group attached to a 2-(2,3-dimethylphenyl)ethyl ketone moiety. It is a ketone derivative and is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-(2,3-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its potential effects and pathways involved.
Comparison with Similar Compounds
Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone can be compared with other ketone derivatives such as:
Cyclopentyl methyl ketone: Lacks the aromatic ring, making it less versatile in aromatic substitution reactions.
2-(2,3-Dimethylphenyl)ethyl ketone: Lacks the cyclopentyl group, affecting its steric and electronic properties.
Cyclopentyl phenyl ketone:
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-6-5-9-14(13(12)2)10-11-16(17)15-7-3-4-8-15/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSFFHIIVRILK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644661 |
Source
|
Record name | 1-Cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-47-0 |
Source
|
Record name | 1-Cyclopentyl-3-(2,3-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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